N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide
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Overview
Description
N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an acetamide group
Mechanism of Action
Thiazoles
are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring . The pyrrolidine ring can be synthesized through the cyclization of amino alcohols with appropriate reagents. The final step involves the coupling of the thiazole and pyrrolidine rings with the phenylacetamide group under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities with N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxamide and pyrrolidine-3-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to the combination of the thiazole and pyrrolidine rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(20)18-13-4-2-12(3-5-13)15(21)19-8-6-14(10-19)22-16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAVHORXQYTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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